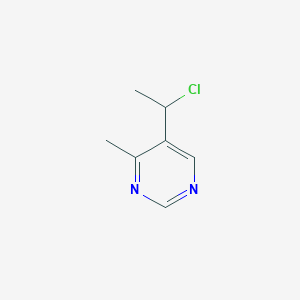
5-(1-Chloroethyl)-4-methylpyrimidine
概要
説明
“5-(1-Chloroethyl)-4-methylpyrimidine” is likely a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . The “5-(1-Chloroethyl)” suggests a chloroethyl group attached to the 5th carbon of the pyrimidine ring, and the “4-methyl” indicates a methyl group attached to the 4th carbon .
Synthesis Analysis
While specific synthesis methods for “5-(1-Chloroethyl)-4-methylpyrimidine” are not available, chloroformates like 1-chloroethyl chloroformate are often used in organic synthesis . They can react readily with tertiary amines, giving dialkylamine hydrochloride after hydrolysis .Molecular Structure Analysis
The molecular structure of “5-(1-Chloroethyl)-4-methylpyrimidine” would likely involve a pyrimidine ring with a chloroethyl group and a methyl group attached. Molecular simulation technology can be used to build the molecular model of the compound and optimize its structure .Chemical Reactions Analysis
Chloroformates, such as 1-chloroethyl chloroformate, are known to react readily with tertiary amines . This could potentially be a relevant reaction for “5-(1-Chloroethyl)-4-methylpyrimidine”, depending on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Chloroethyl)-4-methylpyrimidine” would depend on its specific structure. For instance, 1-chloroethyl chloroformate is a colorless, corrosive, and highly toxic liquid .科学的研究の応用
Synthesis of Alkyl 1-Chloroethyl Carbonates
5-(1-Chloroethyl)-4-methylpyrimidine: is utilized in the synthesis of alkyl 1-chloroethyl carbonates, which are valuable intermediates in organic synthesis. These carbonates serve as alkylating agents and are used to introduce the 1-chloroethyl group into molecular structures, which can be further manipulated to create a variety of complex molecules .
N-Dealkylation of Tertiary Amines
This compound acts as a reagent in the selective N-dealkylation of tertiary amines. This reaction is crucial in the pharmaceutical industry for the modification of drug molecules, potentially altering their pharmacological properties to improve efficacy or reduce side effects .
Capillary Electrophoresis in Drug Testing
In the field of forensic science, 5-(1-Chloroethyl)-4-methylpyrimidine is used for N-demethylation reactions in the determination of multiple drugs of abuse. It is particularly used in capillary electrophoresis with native fluorescence and laser-induced fluorescence detection, providing a sensitive method for drug testing .
Catalyst for Chemoselective Desilylation
The compound serves as a catalyst for the chemoselective desilylation of silyl-protected alcohols. This application is significant in the protection-deprotection strategies employed during the synthesis of complex organic molecules, especially in the development of pharmaceuticals .
Cleavage of Benzhydryl Groups from Amines
5-(1-Chloroethyl)-4-methylpyrimidine: is used to cleave benzhydryl groups from amines. This process is important for the removal of protecting groups in the synthesis of amine-containing compounds, which are prevalent in many biologically active molecules .
Electrosynthesis of Pharmaceuticals
The compound has been applied in the electrosynthesis of pharmaceuticals, such as naproxen, through the electrocarboxylation of precursor molecules using CO2. This method represents a green chemistry approach to drug synthesis, minimizing the use of hazardous reagents and solvents .
Ionic Liquids in Drug Formulation
Research has explored the use of 5-(1-Chloroethyl)-4-methylpyrimidine in the preparation of ionic liquids for pharmaceutical applications. These ionic liquids can enhance the solubility and bioavailability of drugs, offering a promising avenue for the formulation of poorly water-soluble pharmaceuticals .
Development of Heterocyclic Compounds
Lastly, the compound is instrumental in the development of heterocyclic compounds, such as thiadiazoles, which have various applications in medicinal chemistry due to their diverse biological activities .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(1-chloroethyl)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJWLBRIWRDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



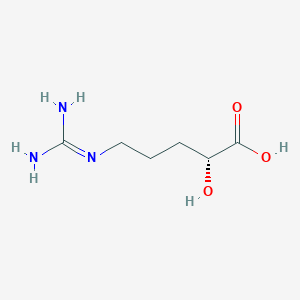
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)

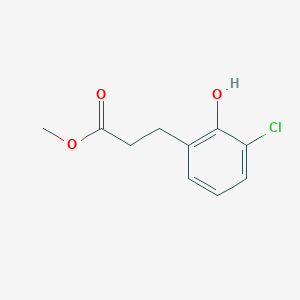
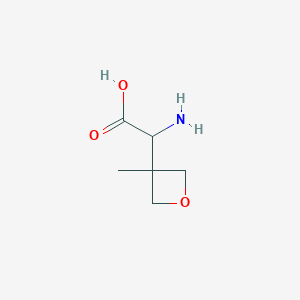

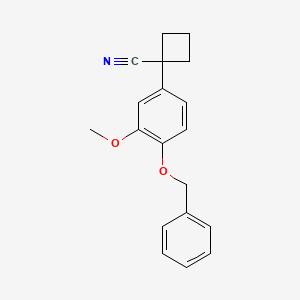
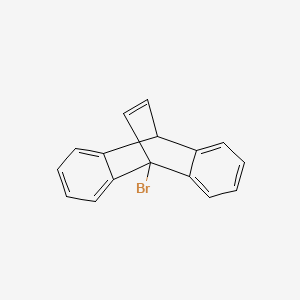

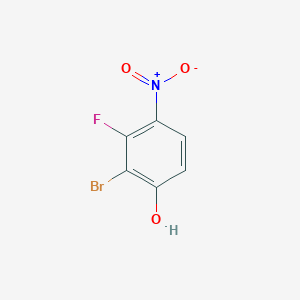

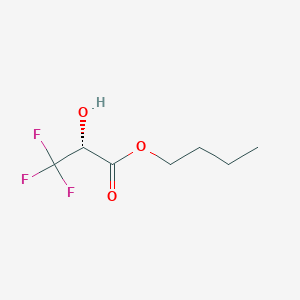
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)